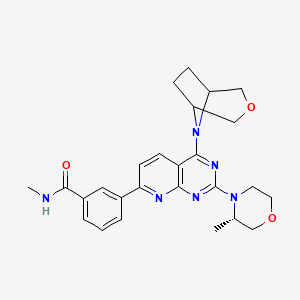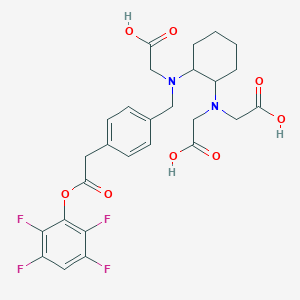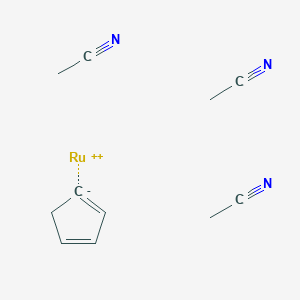![molecular formula C32H39Cl3N3Pd-3 B11928417 [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in the field of organic synthesis. This compound is a palladium-based catalyst that features an imidazolylidene ligand, which is a type of N-heterocyclic carbene (NHC). The presence of the 3-chloro-2H-pyridin-2-ide ligand further enhances its catalytic properties.
Métodos De Preparación
The synthesis of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride typically involves the reaction of palladium chloride with the corresponding imidazolylidene ligand and 3-chloro-2H-pyridin-2-ide. The reaction is usually carried out under inert conditions, such as in an argon or nitrogen atmosphere, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where the palladium center undergoes changes in its oxidation state.
Substitution: The compound can undergo ligand exchange reactions, where one or more ligands are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound involves the coordination of the palladium center with the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands. The palladium center acts as a catalytic site, facilitating various chemical transformations. The imidazolylidene ligand stabilizes the palladium center and enhances its reactivity, while the 3-chloro-2H-pyridin-2-ide ligand provides additional stability and electronic properties .
Comparación Con Compuestos Similares
Similar compounds include other palladium-based N-heterocyclic carbene complexes, such as:
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride: This compound is similar in structure but lacks the 3-chloro-2H-pyridin-2-ide ligand.
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) acetate: This compound features an acetate ligand instead of the 3-chloro-2H-pyridin-2-ide ligand.
The uniqueness of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride lies in its enhanced stability and reactivity due to the presence of both the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands .
Propiedades
Fórmula molecular |
C32H39Cl3N3Pd-3 |
|---|---|
Peso molecular |
678.4 g/mol |
Nombre IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride |
InChI |
InChI=1S/C27H36N2.C5H3ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-3H;2*1H;/q;-1;;;/p-2 |
Clave InChI |
VENWUWOMIKRECV-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=[C-]N=C1)Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)

![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)


![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)

![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)




![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
